![molecular formula C11H18O2 B2671178 Ethyl bicyclo[2.2.2]octane-1-carboxylate CAS No. 31818-12-9](/img/structure/B2671178.png)
Ethyl bicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the CAS Number: 31818-12-9 . It has a molecular weight of 182.26 .
Synthesis Analysis
A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code for this compound is 1S/C11H18O2/c1-2-13-10(12)11-6-3-9(4-7-11)5-8-11/h9H,2-8H2,1H3 .Chemical Reactions Analysis
The synthesis of this compound involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Enantioselective Synthesis
Ethyl bicyclo[2.2.2]octane-1-carboxylate is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process allows for rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .
Quantum Interference Based Single-molecule Insulators
The bicyclo[2.2.2]octane motif, including this compound, is a class of saturated Group 14 quantum interference-based single-molecule insulators . The electronic transmission through σ-conjugated molecules can be fully suppressed by destructive quantum interference, which makes them potential candidates for single-molecule insulators .
High-throughput Screening
This compound can be used in high-throughput screening approaches to assess the electron transport properties of the bicyclo[2.2.2]octane class . This involves systematically varying the constituent atoms between carbon, silicon, and germanium, thus exploring the full chemical space of different molecules .
Metal-Organic Frameworks (MOFs)
Bicyclo[2.2.2]octane-1-carboxylate derivatives can be used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Solid Solvent Applications
MOFs with bicyclic organic dicarboxylic linkers, such as this compound, can be used as solid solvents . The preparation of transparent porous materials can offer a different access towards the study of molecules under solid confined space .
Functionalized Bicyclo[2.2.2]octasilane
The first molecule with clear suppression of the single-molecule conductance due to σ-interference was recently found in the form of a functionalized bicyclo[2.2.2]octasilane . This indicates that this compound and its derivatives could have similar applications .
Mécanisme D'action
Safety and Hazards
The safety information for this compound includes several hazard statements: H227, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
ethyl bicyclo[2.2.2]octane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-10(12)11-6-3-9(4-7-11)5-8-11/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFICTMLQKMABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

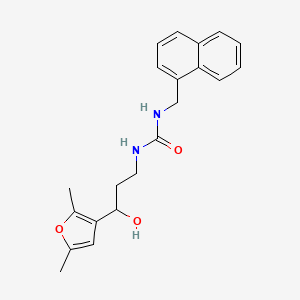
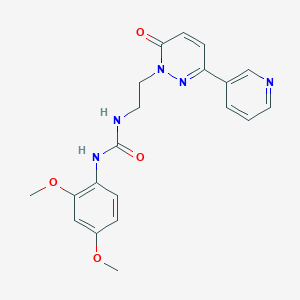
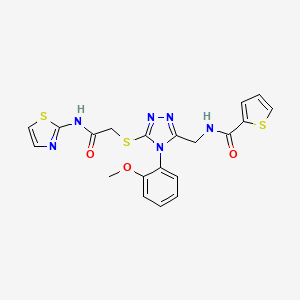
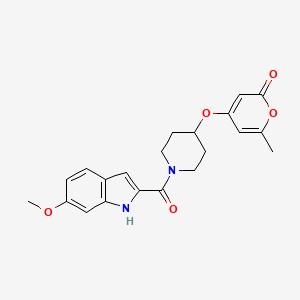
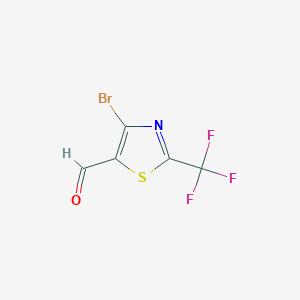
![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)
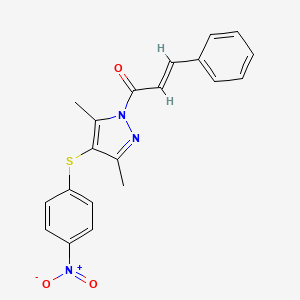
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
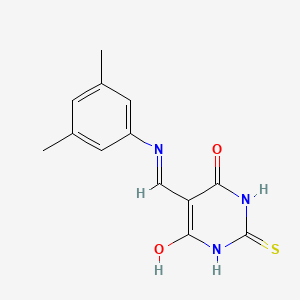
![2-[8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2671111.png)
![4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2671114.png)
methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)
amine](/img/structure/B2671117.png)
![2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2671118.png)